molecular formula C10H11BrO3 B1280807 4-Bromo-2-propoxybenzoic acid CAS No. 269731-55-7

4-Bromo-2-propoxybenzoic acid

Cat. No. B1280807
M. Wt: 259.1 g/mol
InChI Key: RDOBBDKYPTZFCM-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxybenzoic acid is a chemical compound with the CAS Number: 269731-55-7 . It has a molecular weight of 259.1 and its IUPAC name is 4-bromo-2-propoxybenzoic acid .


Molecular Structure Analysis

The Inchi Code for 4-Bromo-2-propoxybenzoic acid is 1S/C10H11BrO3/c1-2-5-14-9-6-7 (11)3-4-8 (9)10 (12)13/h3-4,6H,2,5H2,1H3, (H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Bromo-2-propoxybenzoic acid is a solid at normal temperature and pressure . It has some acidic properties .

Scientific Research Applications

  • Metabolic Pathways and Toxicity Studies :

    • Compounds like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), which share a similar bromobenzoic acid structure, have been studied for their metabolic pathways and possible toxic effects. Such compounds undergo oxidative deamination, producing metabolites like 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) (Carmo et al., 2005).
  • Structure-Property Relationships :

    • The thermodynamics of various halogenbenzoic acids, including bromobenzoic acids, have been studied to understand their melting temperatures, enthalpies of fusion, vapor pressures, and solubilities. These properties are crucial in pharmaceutical and material science applications (Zherikova et al., 2016).
  • Catalytic and Synthetic Applications :

    • Bromobenzoic acids have been used in catalyst-free P-C coupling reactions, indicating their potential use in organic synthesis and pharmaceutical applications (Jablonkai & Keglevich, 2015).
  • Environmental Degradation Studies :

    • Studies on the degradation of bromobenzoic acids by bacterial strains like Pseudomonas aeruginosa offer insights into environmental applications, such as bioremediation and understanding the environmental fate of these compounds (Higson & Focht, 1990).
  • Molecular Interaction Studies :

    • Research on the strength of halogen bonds in compounds like 4-bromo-3,5-di(methoxy)benzoic acid informs about intermolecular interactions, which is critical in the design of pharmaceuticals and materials (Raffo et al., 2016).
  • Natural Product Synthesis :

    • Bromobenzoic acid derivatives have been isolated from natural sources like red algae, contributing to the field of natural product chemistry and potential drug discovery (Zhao et al., 2004).
  • Genetic Engineering for Herbicide Resistance :

    • Bromobenzoic acids have been used in genetic engineering research to confer herbicide resistance in transgenic plants, showcasing their role in agricultural biotechnology (Stalker, McBride & Malyj, 1988).
  • Supramolecular Chemistry :

    • The study of supramolecular assemblies involving bromo derivatives of benzoic acids highlights their role in the development of novel materials and understanding of molecular recognition (Varughese & Pedireddi, 2006).

Safety And Hazards

The safety data sheet for 4-Bromo-2-propoxybenzoic acid suggests that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

4-bromo-2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBBDKYPTZFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478000
Record name 4-BROMO-2-PROPOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-propoxybenzoic acid

CAS RN

269731-55-7
Record name 4-BROMO-2-PROPOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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